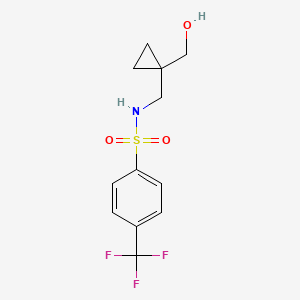

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Descripción

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring and a cyclopropane-containing hydroxymethyl group attached to the sulfonamide nitrogen. The cyclopropane ring introduces steric strain and conformational rigidity, which may enhance binding specificity in therapeutic applications.

Propiedades

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3S/c13-12(14,15)9-1-3-10(4-2-9)20(18,19)16-7-11(8-17)5-6-11/h1-4,16-17H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMILMEOPTFKXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

-

Introduction of the Hydroxymethyl Group: : The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.

-

Attachment of the Trifluoromethyl Group: : The trifluoromethyl group is introduced through trifluoromethylation reactions. Common reagents for this step include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

-

Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be achieved by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction: : The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride (LiAlH4).

-

Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles such as alkoxides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkoxides, amines, and other nucleophiles

Major Products

Oxidation: Carboxylic acids

Reduction: Amines or alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, the compound’s trifluoromethyl group enhances its metabolic stability and bioavailability, making it a potential candidate for drug development. It may be investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mecanismo De Acción

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Sulfonamides

The following table summarizes key structural and functional differences between the target compound and analogous sulfonamides:

Key Findings from Comparative Studies

Electronic Effects of Substituents

- Fluorine substituents (e.g., in ’s compound) increase lipophilicity and metabolic stability but lack the strong electron-withdrawing effects of -CF₃ .

Steric and Conformational Features

- The cyclopropane ring in the target compound imposes conformational constraints absent in linear-chain analogs (e.g., ’s azide-functionalized butan-2-yl group). This rigidity may improve target selectivity in drug-receptor interactions .

Actividad Biológica

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound with a complex molecular structure that includes a sulfonamide group, a trifluoromethyl group, and a cyclopropyl ring with a hydroxymethyl substituent. This unique arrangement of functional groups contributes to its potential biological interactions and pharmacological properties.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Sulfonamide Group | -SO2NH- |

| Trifluoromethyl Group | -CF3 attached to a benzene ring |

| Cyclopropyl Ring | Contains a hydroxymethyl (-CH2OH) substituent |

These features are significant as sulfonamides are known for their antibacterial properties and potential therapeutic applications.

Synthesis and Evaluation

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide involves multiple steps that lead to its characterization as an intermediate in organic synthesis. Its applications in medicinal chemistry highlight its potential as a building block for developing new drug candidates with unique therapeutic properties.

Interaction Studies

Research has indicated that compounds with similar structures can interact with various biological targets. For instance, studies on related sulfonamides have explored their binding affinities and selectivity towards specific receptors or enzymes. Such investigations are crucial for understanding the pharmacological profile of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide.

Comparative Analysis with Related Compounds

To better understand the potential of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide, it is useful to compare it with other benzenesulfonamide derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-chloro-4-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide | Chlorinated and fluorinated benzene rings | Enhanced reactivity; potential antibacterial activity |

| 4-amino-N-(2-methylpropyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | Amino group substitution on sulfonamide | Different biological activity due to amino group |

| 4-fluoro-N-(4-fluorophenyl)benzenesulfonamide | Fluorinated phenyl ring | Similarity in structure but lacks cyclopropyl moiety; varying activity |

This table illustrates the diversity within the benzenesulfonamide family while emphasizing the unique aspects of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide due to its specific functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.